Volinanserin C-11

Catalog No.
S3350475
CAS No.
174792-03-1
M.F
C22H28FNO3
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volinanserin C-11

CAS Number

174792-03-1

Product Name

Volinanserin C-11

IUPAC Name

(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol

Molecular Formula

C22H28FNO3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1

InChI Key

HXTGXYRHXAGCFP-AVUPQLEMSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Volinanserin, also known by its developmental code MDL-100,907, is a highly selective antagonist of the serotonin receptor 5-HT2A. Its chemical formula is C22H28FNO3, and it has a molar mass of approximately 373.468 g/mol. Initially developed by Sanofi-Aventis, Volinanserin has been investigated for its potential applications in treating various psychiatric disorders, including schizophrenia, depression, and insomnia. Despite its promising pharmacological profile, it has not been marketed for clinical use due to insufficient efficacy in trials .

  • Protection and Substitution: The synthesis begins with the protection of ethyl isonipecotate using Boc anhydride to form ethyl n-boc-4-piperidinecarboxylate. This is followed by an ester-amide interchange with N-methoxymethylamine hydrochloride in the presence of a coupling agent.
  • Weinreb Ketone Synthesis: The compound undergoes benzoylation with 1,2-dimethoxybenzene to yield a Weinreb ketone derivative.
  • Reduction and Alkylation: The ketone is then reduced using sodium borohydride to produce a corresponding alcohol, which is subsequently resolved to obtain the desired enantiomer. Finally, an Sn2 alkylation reaction with 4-fluorophenethyl bromide completes the synthesis of Volinanserin .

Volinanserin exhibits potent antagonistic activity at the 5-HT2A receptor with an inhibition constant (K_i) ranging from 0.36 to 0.85 nM. This selectivity makes it a valuable tool in research for understanding serotonin signaling pathways and their implications in neuropsychiatric disorders. Additionally, Volinanserin has shown activity against other receptors, including the 5-HT2C receptor and voltage-gated potassium channels . Its pharmacological profile suggests potential benefits in modulating behaviors associated with schizophrenia and other mood disorders.

The synthesis of Volinanserin can be summarized in the following steps:

  • Protection of Ethyl Isonipecotate: Using Boc anhydride.
  • Formation of Weinreb Ketone: Through benzoylation.
  • Reduction: With sodium borohydride to yield alcohol.
  • Resolution: To isolate the desired enantiomer.
  • Alkylation: With 4-fluorophenethyl bromide to finalize the compound .

Volinanserin's primary applications lie within research settings where it is used to investigate the role of serotonin receptors in various biological processes. It has been studied for its potential therapeutic effects in treating:

  • Schizophrenia: As a candidate antipsychotic agent.
  • Depression: Investigated for antidepressant properties.
  • Insomnia: Assessed for its ability to improve sleep maintenance .

Despite these applications, it remains largely experimental and has not yet reached clinical approval.

Interaction studies have demonstrated that Volinanserin effectively inhibits serotonin receptor activity, particularly at the 5-HT2A site. It has been shown to block NMDA receptor-mediated responses in animal models, which may parallel some behavioral symptoms observed in schizophrenia . Furthermore, research indicates that Volinanserin interacts with other neurotransmitter systems, highlighting its complex pharmacodynamic profile.

Several compounds share structural or functional similarities with Volinanserin, primarily as serotonin receptor antagonists:

Compound NameMechanism of ActionUnique Features
Ritanserin5-HT2A/C antagonistDual action on both 5-HT2A and 5-HT2C receptors
Ketanserin5-HT2A antagonistUsed in hypertension treatment
Pimavanserin5-HT2A inverse agonistApproved for Parkinson's disease psychosis
Glemanserin5-HT2A antagonistDeveloped for schizophrenia treatment
Pruvanserin5-HT2A antagonistInvestigated for various neuropsychiatric disorders
Lidanserin5-HT2A antagonistPotential use in anxiety and depression

Volinanserin's selectivity for the 5-HT2A receptor distinguishes it from many other compounds that may interact with multiple serotonin receptor subtypes or other neurotransmitter systems . This unique selectivity makes it particularly valuable for research focused on understanding serotonin's role in psychiatric conditions.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.2167545 g/mol

Monoisotopic Mass

372.2167545 g/mol

Heavy Atom Count

27

UNII

8LEA6Q26BW

Wikipedia

Volinanserin c-11

Dates

Modify: 2023-07-26

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